Dicamba-5-aminopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15Cl2NO4 |
|---|---|
Molecular Weight |
320.16 g/mol |
IUPAC Name |
5-[(3,6-dichloro-2-methoxybenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-20-12-9(15)6-5-8(14)11(12)13(19)16-7-3-2-4-10(17)18/h5-6H,2-4,7H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
SYMRUOZYQUAXEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NCCCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Principles of Hapten Design and Immunoassay Development for Small Molecule Analysis
Fundamental Concepts of Haptens and Immunogenicity
A hapten is a low-molecular-weight organic compound that can be recognized by a specific antibody but cannot, by itself, induce an immune response. bosterbio.comwikipedia.orgtaylorandfrancis.com To become immunogenic, the hapten must be chemically linked to a large, immunogenic carrier molecule. britannica.comresearchgate.net The resulting conjugate, often called an artificial antigen, can then stimulate B cells to produce antibodies.
The key structural requirement for a hapten is that it must possess the characteristic chemical structures of the target analyte that are to be recognized by the antibody. creative-biolabs.com The design of the hapten should aim to preserve the integrity of these structural motifs as much as possible. csic.es Furthermore, the hapten must have, or be modified to include, a functional group (e.g., -COOH, -NH2, -OH, -SH) that allows for its covalent attachment to a carrier protein. creative-biolabs.comresearchgate.net This attachment is typically facilitated by a spacer arm, which distances the hapten from the surface of the carrier protein. rsc.org
The primary strategy for eliciting an immune response to a small molecule is the hapten-carrier principle. creative-diagnostics.comuomustansiriyah.edu.iq This involves several key components:
Hapten: The small molecule of interest (e.g., a derivative of Dicamba).
Carrier Protein: A large, immunogenic protein that provides a scaffold for the hapten. Commonly used carrier proteins include Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH). creative-diagnostics.comresearchgate.net These proteins are chosen for their high immunogenicity and the presence of numerous functional groups (like the amino groups of lysine (B10760008) residues) available for conjugation. wikipedia.org
Conjugation: The hapten is covalently bonded to the carrier protein. The resulting conjugate presents multiple copies of the hapten on its surface to the immune system. acs.org
Immunization: The hapten-carrier conjugate is introduced into an animal, often along with an adjuvant (a substance that enhances the immune response), to stimulate the production of hapten-specific antibodies. uomustansiriyah.edu.iq
The hapten-specific B cells recognize and bind the hapten on the conjugate's surface, internalize the entire complex, and then present peptide fragments from the carrier protein to helper T cells. creative-diagnostics.comuomustansiriyah.edu.iq This T-cell help is crucial for activating the B cells to proliferate and differentiate into plasma cells that secrete high-affinity antibodies against the hapten. creative-diagnostics.com
Molecular Design Considerations for Hapten Synthesis
The design of the hapten is a critical step that significantly influences the sensitivity and specificity of the resulting immunoassay. researchgate.net The goal is to create a hapten that, when conjugated to a carrier, will elicit antibodies that strongly and specifically bind to the free, unconjugated target molecule.
The position where the spacer arm is attached to the hapten molecule is a crucial parameter. csic.escsic.es The guiding principle is to attach the linker at a site that is distal from the most characteristic functional groups of the target molecule. csic.es This ensures that these key epitopes remain exposed and accessible for recognition by the immune system, rather than being obscured by the carrier protein. researchgate.netnih.gov
For Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), the key structural features include the dichlorinated aromatic ring, the methoxy (B1213986) group, and the carboxylic acid group. acs.orgacs.org Direct conjugation through Dicamba's own carboxylic acid group is possible, but this strategy can lead to antibodies with low sensitivity because the key carboxylic group is masked by the linkage to the carrier. nih.govescholarship.org
A more effective strategy involves introducing a spacer arm at a different position on the molecule. For instance, in the development of immunoassays for Dicamba, researchers have synthesized haptens by introducing a linker at the C-3 position or at the methoxy group, thereby leaving the critical carboxylic acid group exposed. csic.esacs.org This approach was hypothesized to generate antibodies with better characteristics and lead to more sensitive assays. acs.org In the case of Dicamba-5-aminopentanoic acid , the pentanoic acid chain acts as a spacer arm, which is then derivatized with an amino group for conjugation, suggesting a design where the core Dicamba structure is preserved.
The selection of the derivatization site should ideally cause minimal changes to the electronic and conformational properties of the target molecule. csic.es Exploring several haptens with different spacer arm locations is often a rewarding strategy in the development of a highly effective immunoassay. ucanr.eduacs.org
The length and chemical nature of the spacer arm play a significant role in the generation of high-affinity antibodies. researchgate.netnih.gov
Length: The spacer arm's function is to distance the hapten from the carrier protein's surface, minimizing steric hindrance and ensuring the hapten is fully accessible to the immune system. rsc.orgresearchgate.net If the spacer is too short, the hapten's structure may be obscured by the carrier protein, leading to a weak immune response. researchgate.net Conversely, an excessively long spacer might become immunodominant, causing the immune system to generate antibodies against the spacer itself rather than the hapten. researchgate.net Research has shown that spacer arms of intermediate length, often between 3 to 6 atoms or 6 to 8 carbon atoms (approximately 6.3–8.8 Å), are generally optimal for inducing a strong and specific antibody response. rsc.orgresearchgate.netnih.gov
Chemical Composition: The chemical makeup of the spacer arm is also important. It should be sufficiently stable and not introduce new antigenic determinants that could lead to cross-reactivity. researchgate.net Linear alkane chains are commonly used. researchgate.net The inclusion of moieties like phenyl groups has also been explored to potentially enhance the immune response. researchgate.net The key is to avoid creating a spacer that is more immunogenic than the hapten it is presenting.
The following table summarizes findings on the effect of spacer arm length on antibody production from a model study.
| Spacer Arm Carbon Chain Length | Spacer Arm Angstrom (Å) Length | Observed Antibody Response Quality |
| 2-4 carbons | 1.5-3.9 Å | Failed to induce high-quality antibody response |
| 6-8 carbons | 6.3-8.8 Å | Induced strong antibodies (highest titer and affinity) |
| 10-12 carbons | 11.3-13.9 Å | Failed to induce high-quality antibody response |
| Data derived from a model study on melamine (B1676169) and p-nitroaniline haptens. researchgate.netnih.gov |
Conjugation Chemistry for Hapten-Carrier Protein Complex Formation
Once the hapten has been synthesized with an appropriate spacer arm and a reactive functional group, it must be covalently linked to the carrier protein. The choice of conjugation chemistry depends on the functional groups present on both the hapten and the carrier protein.
For a hapten like this compound, which terminates in a carboxylic acid (that can be activated) or an amino group, several common methods are available:
Carbodiimide Method: This is a widely used method for forming an amide bond between a carboxyl group on one molecule and an amino group on another. Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) are often used. EDC activates the carboxyl group of the hapten (or the protein), which can then react with the primary amino groups (e.g., from lysine residues) on the carrier protein. wikipedia.org The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which improves the efficiency of the conjugation reaction. acs.org
Reductive Amination: This method is used when the hapten contains an aldehyde group. The aldehyde reacts with a primary amine on the carrier protein to form a Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. acs.orgnih.gov Several novel Dicamba haptens have been synthesized with a terminal aldehyde group specifically for this type of conjugation. acs.orgescholarship.org
Azo Coupling: If the hapten is designed to form a diazonium salt (e.g., from an aromatic amine), it can be coupled to the activated aromatic rings of amino acid residues like tyrosine or histidine on the protein. ucanr.eduacs.org
The efficiency of the conjugation reaction determines the hapten density—the number of hapten molecules attached to each carrier protein molecule. This ratio is an important factor, as a hapten density of at least 10-20 haptens per carrier is often associated with robust B cell activation. acs.orgacs.org
Covalent Linkage Methodologies
The covalent attachment of a hapten to a carrier protein is a foundational step in rendering the small molecule immunogenic. The choice of conjugation chemistry is dictated by the functional groups available on both the hapten and the carrier protein. proteogenix.science
One of the most widely used methods for haptens containing carboxyl groups, such as the parent Dicamba molecule or its derivatives, is the carbodiimide activation method . nih.govfrontiersin.org This process typically involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS). The EDC reacts with the carboxyl group on the hapten to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can be stabilized by reacting with NHS to form a more stable NHS-ester. This activated hapten then readily reacts with primary amine groups (–NH2) on the carrier protein, such as the side chains of lysine residues, to form a stable amide bond. frontiersin.orgbangslabs.com However, this common method can lead to the formation of numerous amide-containing neoepitopes on the carrier surface, which may possess stronger immunogenicity than the hapten itself, potentially interfering with the generation of hapten-specific antibodies. frontiersin.org
To circumvent issues like steric hindrance and to enhance the immune response towards the specific hapten, a spacer arm is often introduced between the hapten and the carrier. csic.es For Dicamba, haptens have been designed to preserve the crucial functional groups—the two chlorine atoms, the methoxy moiety, and the carboxyl group—by tethering the spacer arm at a different position. csic.es In the case of this compound, a five-carbon spacer arm is introduced, which allows for better exposure of the core Dicamba structure. csic.esmedchemexpress.combiotrend-usa.com
Another effective strategy involves synthesizing hapten derivatives with different reactive functionalities. For instance, novel Dicamba haptens have been synthesized to incorporate a terminal aldehyde group. nih.govnih.gov These aldehyde-modified haptens are then conjugated to the carrier protein's amine groups via a reductive amination procedure. nih.govnih.govacs.org This reaction forms a Schiff base intermediate, which is subsequently reduced to a stable secondary amine linkage.
Advanced site-directed methods, such as hapten-directed spontaneous disulfide shuffling , offer precise control over the conjugation site. This technique involves engineering an accessible cysteine residue near the antibody's binding pocket, allowing a thiol-containing payload or hapten to form a stable, covalent disulfide bond. nih.gov While powerful, this method requires significant protein engineering of the antibody.
The choice of linkage methodology is a critical determinant of the quality and specificity of the resulting antibodies. The goal is to present the hapten to the immune system in a conformation that closely resembles the free molecule, thereby promoting the generation of highly specific and sensitive antibodies. acs.org
Characterization of Hapten-Carrier Conjugates
After the conjugation reaction, it is essential to characterize the hapten-carrier conjugate to confirm that the covalent linkage was successful and to determine the hapten density—the average number of hapten molecules coupled to each protein molecule. mdpi.comoup.com This parameter significantly influences the immunogenicity of the conjugate and the subsequent quality of the antibodies produced. nih.gov A variety of analytical techniques are employed for this purpose.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is considered one of the most accurate and direct methods for this characterization. mdpi.comacs.org It measures the mass of the protein before and after conjugation. The increase in molecular weight corresponds to the mass of the attached haptens, allowing for a precise calculation of the hapten-to-carrier ratio. mdpi.comnih.gov This method avoids the overestimation that can occur with other techniques due to non-covalent binding. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy is a common method that relies on differences in the absorption spectra of the hapten, the carrier protein, and the conjugate. mdpi.com If the hapten has a unique chromophore that absorbs at a wavelength distinct from the protein's absorbance at 280 nm, the hapten density can be calculated from the absorbance values of the conjugate. google.com
Fluorescence Spectroscopy offers another approach. This method is based on the principle that the intrinsic fluorescence of tryptophan residues in the protein can be quenched upon the conjugation of a hapten. nih.govoup.com The degree of fluorescence quenching often correlates linearly with the hapten density, providing a rapid way to monitor the extent of conjugation. researchgate.net
Gel Electrophoresis , specifically SDS-polyacrylamide gel electrophoresis (SDS-PAGE), provides a visual confirmation of conjugation. A successful conjugation results in an increase in the molecular weight of the protein, which is observed as a shift in the migration of the conjugate band compared to the unconjugated carrier protein. mdpi.comresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy can also be used to confirm the formation of new chemical bonds, such as the amide linkage formed during EDC/NHS coupling, by identifying characteristic absorption bands in the conjugate's spectrum. mdpi.com
Below is a summary of the common methods used for the characterization of hapten-carrier conjugates.
| Characterization Method | Principle | Information Obtained | References |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Direct measurement of the conjugate's molecular weight, allowing for accurate calculation of the hapten-to-carrier ratio. | mdpi.com, nih.gov, nih.gov |
| UV-Visible Spectroscopy | Measures the absorbance of light by the conjugate at specific wavelengths characteristic of the hapten and protein. | Estimation of hapten density based on changes in the absorbance spectrum. | mdpi.com, google.com |
| Fluorescence Spectroscopy | Measures the quenching of the protein's intrinsic tryptophan fluorescence upon hapten attachment. | Quantification of hapten density by correlating it with the decrease in fluorescence intensity. | nih.gov, researchgate.net, oup.com |
| SDS-PAGE | Separates proteins based on molecular weight. | Visual confirmation of conjugation through a molecular weight shift (band shift) of the conjugate relative to the carrier. | mdpi.com, researchgate.net |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Confirmation of the formation of new covalent bonds (e.g., amide bonds) post-conjugation. | mdpi.com |
Detailed research findings from studies characterizing hapten-protein conjugates using MALDI-TOF MS demonstrate the precision of this technique.
| Hapten-Carrier Conjugate | Carrier Protein | Hapten Density (Haptens/Protein) | Reference |
| Fumonisin B1-BSA | Bovine Serum Albumin (BSA) | 11 | mdpi.com |
| Fumonisin B1-OVA | Ovalbumin (OVA) | 5 | mdpi.com |
| Morphine Hapten-BSA | Bovine Serum Albumin (BSA) | Gradient from ~5 to ~35 | nih.gov |
| Nicotine Hapten-Exoprotein A | Exoprotein A | 11 to 17 | google.com |
The thorough characterization of these conjugates is a non-negotiable step in the development pipeline for reliable and sensitive immunoassays for small molecules like Dicamba.
Synthesis and Characterization of Dicamba 5 Aminopentanoic Acid As a Hapten
Advanced Spectroscopic and Chromatographic Characterization of the Synthesized Hapten
Structural Confirmation (e.g., NMR, Mass Spectrometry)
Following synthesis, the chemical structure of Dicamba-5-aminopentanoic acid must be rigorously confirmed to ensure the hapten has been correctly formed. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is a primary tool for structural verification of synthesized haptens. csic.es For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for both the dicamba (B1670444) moiety and the 5-aminopentanoic acid linker. This includes signals from the aromatic protons of the dichloromethoxy-substituted benzene (B151609) ring and the aliphatic protons of the pentanoic acid chain. Comparison with the spectra of the starting materials, dicamba and 5-aminopentanoic acid, allows for unambiguous confirmation of the final product's structure. hmdb.ca In studies of similar haptens, ¹H NMR was successfully used to verify the high degree of purity and correct structure of the synthesized compounds. csic.es
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized hapten. For this compound (C₁₃H₁₅Cl₂NO₄), the expected molecular weight is 320.17 g/mol . biotrend-usa.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can further confirm the elemental composition. Due to the presence of two chlorine atoms, the mass spectrum of dicamba and its derivatives exhibits a characteristic isotopic pattern for ions containing these atoms (³⁵Cl and ³⁷Cl). epa.gov The analysis of the parent dicamba molecule shows a distinctive isotopic pattern for fragments containing two chlorine atoms, with a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. epa.govresearchgate.net A similar pattern would be expected for this compound.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₁₅Cl₂NO₄ |
| Molecular Weight | 320.17 |
| Monoisotopic Mass | 319.0327 |
| Expected Ion (M+H)⁺ | m/z 320.0400 |
| Expected Ion (M-H)⁻ | m/z 318.0254 |
Purity Assessment
Assessing the purity of the synthesized hapten is critical for its successful use in developing a reliable immunoassay. The presence of unreacted starting materials or by-products can interfere with the conjugation process and the subsequent immune response. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry detector (LC-MS), is the standard method for purity assessment.
The purity of the hapten is determined by analyzing the sample using a validated HPLC or LC-MS/MS method. nih.govnih.gov The method involves separating the hapten from potential impurities on a chromatographic column and quantifying the relative peak areas. For quantitative analysis, a calibration curve is typically prepared using an analytical standard of known concentration. epa.gov The linearity of the detector response for dicamba has been demonstrated over a range of concentrations, which is a prerequisite for accurate quantification. epa.gov The limit of quantitation (LOQ) for sensitive LC-MS/MS methods for dicamba can be as low as 1.0 ng per sample. epa.gov The purity of related haptens used in immunoassay development has been confirmed to be high, often exceeding 95%, as determined by these methods. csic.es
Development and Optimization of Immunoanalytical Assays Utilizing Dicamba 5 Aminopentanoic Acid
Immunization Protocols and Antibody Production
The generation of antibodies with high affinity and specificity for small molecules like dicamba (B1670444) hinges on the design of the hapten-carrier conjugate and the subsequent immunization strategy. Dicamba itself is too small to provoke an immune response and must be conjugated to a larger carrier protein. nih.gov The choice of where to attach the linker to the dicamba molecule is a critical factor influencing the characteristics of the resulting antibodies. csic.es
Generation of Polyclonal Antibodies Against the Hapten-Carrier Conjugate
The production of polyclonal antibodies involves immunizing an animal with a hapten-carrier conjugate, leading to the generation of a diverse population of antibodies that recognize different epitopes on the antigen. While earlier efforts to produce polyclonal antibodies for dicamba involved conjugating the herbicide directly through its carboxylic group, this often resulted in antibodies with lower sensitivity. nih.govescholarship.org This is likely because the carboxylic acid functionality is a significant antigenic determinant, and its use in conjugation can mask it from the immune system. nih.govcsic.es
To address this, novel haptens, including those with spacer arms like Dicamba-5-aminopentanoic acid, have been designed to present the carboxylic group of dicamba more effectively. nih.gov For instance, research has focused on synthesizing haptens with linkers at different positions on the dicamba molecule to ensure the key functional groups remain exposed. nih.govcsic.es This strategic design has led to the development of polyclonal antibodies with improved sensitivity. In one study, the use of a novel hapten design resulted in a polyclonal antibody-based chemiluminescent enzyme immunoassay (CLEIA) with an IC50 value for dicamba that was significantly lower than previous assays. escholarship.org
Development of Monoclonal Antibodies for Enhanced Specificity
For even greater specificity and consistency, monoclonal antibodies are a preferred tool in immunoassays. The development of monoclonal antibodies against dicamba has also benefited from advanced hapten design. csic.esnih.gov By using a novel hapten that preserves all the functional groups of dicamba, researchers have successfully generated high-affinity monoclonal antibodies for the first time. csic.esnih.gov This approach involves tethering the linker to a position on the dicamba molecule, such as the C-5 position, that effectively exposes the methoxy (B1213986) and acidic moieties. csic.es
The process involves immunizing mice with the hapten-carrier conjugate, followed by the fusion of spleen cells with myeloma cells to create hybridomas. These hybridomas are then screened to identify those producing antibodies with the desired specificity and affinity for dicamba. The resulting monoclonal antibodies can be used to develop highly sensitive and specific immunoassays. csic.esnih.gov
Immunoassay Formats for Dicamba Detection
A variety of immunoassay formats have been developed for the detection of dicamba, with the Enzyme-Linked Immunosorbent Assay (ELISA) being a prominent and versatile platform.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
ELISA techniques offer a powerful bioanalytical tool for the rapid monitoring of chemical residues like dicamba. csic.esnih.gov The development of both indirect and direct competitive ELISA formats has been a focus of research, each with its own advantages.
In an indirect competitive ELISA (ic-ELISA), a coating antigen (a hapten-protein conjugate) is immobilized on the surface of a microtiter plate. The sample containing the free analyte (dicamba) and a specific primary antibody are then added. The free analyte in the sample competes with the coating antigen for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody bound to the plate. The signal produced is inversely proportional to the concentration of the analyte in the sample.
Several studies have reported the development of ic-ELISAs for dicamba detection. csic.esnih.gov One of the earliest polyclonal antibody-based ic-ELISAs had a half-maximal inhibitory concentration (IC50) of 195 μg/L. csic.es More recent developments using novel haptens have led to significantly more sensitive assays. For example, a chemiluminescent ic-ELISA was developed with an IC50 value of 0.874 ng/mL. escholarship.org Another study reported an ic-ELISA based on a nanobody with an IC50 of 0.93 μg/mL and a linear range of 0.11–8.01 μg/mL. nih.gov The optimization of ic-ELISA conditions, such as pH and salt concentration, is crucial for achieving high sensitivity. csic.es
Table 1: Performance of various indirect competitive ELISAs for Dicamba Detection
| Antibody Type | Hapten Strategy | IC50 Value | Limit of Detection (LOD) | Reference |
| Polyclonal | Direct conjugation via carboxylic group | 195 µg/L | 2.3 µg/L | nih.gov |
| Polyclonal | Novel hapten with aldehyde group | 0.874 ng/mL | Not Specified | escholarship.org |
| Nanobody | Not Specified | 0.93 µg/mL | Not Specified | nih.gov |
| Monoclonal (a#221) | OVA-DCm conjugate coating | 21.8 nM | Not Specified | csic.es |
| Monoclonal (a#221) | OVA-DCt conjugate coating | 25.6 nM | Not Specified | csic.es |
IC50: Half-maximal inhibitory concentration. This interactive table summarizes the performance of different ic-ELISA formats for dicamba detection.
In a direct competitive ELISA (dc-ELISA), a specific antibody is immobilized on the microtiter plate. A known amount of enzyme-labeled analyte (tracer) and the sample containing the unlabeled analyte are then added simultaneously. The free analyte in the sample competes with the tracer for binding to the immobilized antibody. The signal is inversely proportional to the concentration of the analyte in the sample.
The development of a highly sensitive direct competitive ELISA for dicamba has been achieved using high-affinity monoclonal antibodies. csic.esnih.gov By employing a novel immunizing hapten and a collection of heterologous haptens for the tracer, a dc-ELISA with a limit of detection for dicamba as low as 0.24 ng/mL was developed. csic.esnih.gov The selection of the appropriate antibody and tracer combination is critical for maximizing the sensitivity of the assay. csic.es For instance, one study found that the highest sensitivity in a dc-ELISA was achieved with a specific monoclonal antibody (a#221) and a particular enzyme-labeled hapten (HRP–DCh), resulting in an IC50 of 15.6 nM. csic.es
Table 2: Performance of a direct competitive ELISA for Dicamba Detection
| Antibody | Tracer | IC50 Value | Limit of Detection (LOD) | Reference |
| Monoclonal (a#221) | HRP–DCh | 15.6 nM | 0.24 ng/mL | csic.es |
IC50: Half-maximal inhibitory concentration. This interactive table presents the performance characteristics of a developed dc-ELISA for dicamba.
Exploration of Other Immunoassay Platforms (e.g., Lateral Flow Immunoassays)
Beyond traditional microplate-based assays like ELISA, there has been significant interest in developing rapid, portable, and user-friendly immunoassay platforms for on-site detection of dicamba. Lateral flow immunoassays (LFIAs) have emerged as a promising solution due to their simplicity, speed, and suitability for field use. nih.gov
An LFIA for the quantitative detection of dicamba in water samples has been successfully developed. nih.gov This test strip format provides results within 10 minutes, making it an excellent tool for rapid screening. nih.govresearchgate.net The principle of this LFIA is based on a competitive format where free dicamba in a sample competes with a dicamba conjugate immobilized on the test line for binding to gold nanoparticle-labeled antibodies. A higher concentration of dicamba in the sample results in a weaker signal at the test line. For quantitative analysis, a smartphone-based application can be used to measure the color intensity of the test line, providing a precise concentration of the analyte. nih.gov
The development of such an LFIA involves the careful optimization of several components, including the concentration of the coating antigen on the nitrocellulose membrane and the amount of antibody-nanogold probe. escholarship.org For instance, one study determined the optimal concentration of the coating antigen to be 0.8 mg/L and the antibody-nanogold probe to be diluted two-fold to achieve a clear and sensitive result. escholarship.org The limit of detection (LOD) for this particular smartphone-based LFIA was established at 0.1 mg/L, with a linear range for quantification between 0 and 0.300 mg/L. nih.govescholarship.org This sensitivity is suitable for field analysis and monitoring of dicamba levels in water sources. escholarship.org
Optimization of Immunoassay Parameters
To achieve the highest sensitivity and accuracy, the systematic optimization of various experimental parameters is a critical step in the development of any immunoassay.
The concentrations of the antibody and the coating antigen are interdependent and must be optimized to ensure a sensitive competitive reaction. The checkerboard titration method is commonly employed to determine the optimal combination of these two reagents. nih.gov In this method, microtiter plates are coated with serial dilutions of the coating antigen, and then serial dilutions of the antibody are added. The combination that provides a sufficient signal (absorbance or chemiluminescence) while being sensitive to inhibition by the free analyte is selected.
For example, in the development of a chemiluminescent enzyme immunoassay (CLEIA), the optimal concentrations were found to be a 1:6000 dilution for the antiserum and 175 ng/mL for the coating antigen. nih.gov In another study developing an indirect competitive ELISA (ic-ELISA) based on a specific nanobody, the optimal coating antigen concentration was 1 µg/mL, and the nanobody was diluted 1000-fold. nih.gov These optimal concentrations are crucial for achieving a low limit of detection and a wide dynamic range for the assay.
Table 1: Examples of Optimized Antibody and Antigen Concentrations in Dicamba Immunoassays
| Immunoassay Type | Antibody Dilution | Coating Antigen Concentration | Reference |
| CLEIA | 1:6000 | 175 ng/mL | nih.gov |
| ic-ELISA (Nanobody) | 1:1000 | 1 µg/mL | nih.gov |
| LFIA | 2-fold dilution of probe | 0.8 mg/L | escholarship.org |
Incubation times and temperature can significantly influence the binding kinetics between the antibody and antigen. Shorter incubation times are desirable for rapid assays, but they must be sufficient to allow the reaction to approach equilibrium. Typically, competitive immunoassays involve an incubation step of 30 to 60 minutes at room temperature. goldstandarddiagnostics.us For a direct competitive ELISA for dicamba, an incubation time of 60 minutes at room temperature was utilized. goldstandarddiagnostics.us In the development of an LFIA, the optimal coating condition was found to be 30 minutes at 25 °C. escholarship.org
Temperature can also affect the stability and binding activity of the antibodies. While most assays are performed at room temperature, some antibodies, like nanobodies, have shown remarkable thermal stability, retaining their binding ability even at temperatures as high as 95°C. nih.gov This characteristic can be advantageous in developing robust assays that can withstand varying environmental conditions.
The chemical environment of the immunoassay, particularly the pH and ionic strength of the buffer system, plays a critical role in antibody-antigen interactions. Phosphate-buffered saline (PBS) is a commonly used buffer in immunoassays. The pH of the buffer can affect the charge of both the antibody and the hapten, thereby influencing their binding affinity. For a dicamba CLEIA, the optimal performance was achieved at a pH of 7.4. escholarship.org In another study, a pH of 8.0 was found to yield the lowest IC50 value for a nanobody-based ic-ELISA. nih.gov
Ionic strength, which is the concentration of ions in the buffer, also has a pronounced effect on immunoassay performance. Higher ionic strengths can sometimes lead to a better signal-to-noise ratio. nih.gov However, the optimal ionic strength needs to be determined empirically for each specific assay. For a dicamba CLEIA, a 20 mM PBS buffer was found to provide the lowest IC50 and the highest signal-to-IC50 ratio. escholarship.org In contrast, for a nanobody-based ic-ELISA, a standard 1x PBS solution resulted in the lowest IC50 value and the highest absorbance. nih.gov
Table 2: Influence of pH and Ionic Strength on Dicamba Immunoassay Performance
| Immunoassay Type | Parameter | Optimal Value | Effect | Reference |
| CLEIA | pH | 7.4 | Best overall performance | escholarship.org |
| ic-ELISA (Nanobody) | pH | 8.0 | Lowest IC50 value (2.06 µg/mL) | nih.gov |
| CLEIA | Ionic Strength | 20 mM PBS | Lowest IC50 and highest RLUmax/IC50 | escholarship.org |
| ic-ELISA (Nanobody) | Ionic Strength | 1x PBS | Lowest IC50 value (0.93 µg/mL) and highest absorbance | nih.gov |
Real-world samples, such as soil, water, and plant tissues, contain various components that can interfere with the immunoassay, leading to what is known as the matrix effect. researchgate.net These interferences can cause either an underestimation or overestimation of the analyte concentration. Therefore, strategies to mitigate matrix effects are essential for ensuring the accuracy of the assay.
The most common and straightforward method to reduce matrix effects is to dilute the sample extract with the assay buffer. nih.gov This dilution minimizes the concentration of interfering substances while ideally keeping the analyte concentration within the detection range of the assay. For instance, in the analysis of soybean and soil samples, it was found that diluting the sample extracts 40-fold or more in the assay buffer effectively eliminated significant matrix effects. escholarship.org
For water samples, such as irrigation and river water, the matrix effect can sometimes be negligible. Studies have shown that for certain water samples, no dilution is necessary before analysis with a dicamba LFIA. nih.gov However, for more complex matrices like soil, an extraction step is required, often using an organic solvent like methanol (B129727), followed by dilution. nih.gov It's also important to optimize the concentration of the organic solvent in the final sample solution, as high concentrations can denature the antibodies. For a dicamba CLEIA, it was determined that a methanol concentration of 10% or less had a negligible effect on the assay performance. escholarship.org
Analytical Performance Evaluation of Hapten Based Immunoassays for Dicamba
Assessment of Assay Sensitivity
Assay sensitivity is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected. It is typically characterized by the limit of detection (LOD), limit of quantitation (LOQ), and the dynamic or working range of the assay.
The LOD is the lowest concentration of dicamba (B1670444) that can be distinguished from a blank sample with a certain level of confidence, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov The development of various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISAs) and Lateral Flow Immunochromatographic (LFIC) strips, has yielded a range of sensitivities.
For instance, a competitive indirect ELISA (CI-ELISA) was developed with a detection limit of 2.3 µg/L, which was further improved to 0.23 µg/L through a C18 column pre-concentration step. nih.gov Another study focusing on a direct competitive ELISA (d-cELISA) utilizing novel monoclonal antibodies reported a significantly lower LOD of 0.24 ng/mL. csic.es For this same assay, the experimental LOQ in natural water samples was established at 5 ng/mL. csic.es Commercial ELISA kits also report high sensitivity, with one product citing an estimated detection limit (defined as 90% B/B₀) of 0.05 ppb (or 0.05 µg/L) and an LOQ of 0.075 ppb in water. Nanobody-based indirect competitive ELISAs (ic-ELISA) have also been developed, achieving an IC₅₀ of 0.93 µg/mL. nih.govescholarship.org In the realm of rapid tests, a lateral flow strip was developed with a visual detection limit of 0.1 mg/L.
Table 1: Sensitivity Parameters of Various Hapten-Based Immunoassays for Dicamba
| Immunoassay Type | LOD | LOQ | Matrix | Reference |
|---|---|---|---|---|
| CI-ELISA | 2.3 µg/L | - | Water | nih.gov |
| CI-ELISA (with pre-concentration) | 0.23 µg/L | - | Water | nih.gov |
| d-cELISA | 0.24 ng/mL | 5 ng/mL | Water | csic.es |
| Commercial ELISA Kit | 0.05 ppb | 0.075 ppb | Water | |
| ic-ELISA (Nanobody) | - | - | Water/Soil | nih.govescholarship.org |
| LFIC Strip | 0.1 mg/L | - | Water |
Note: LOD (Limit of Detection), LOQ (Limit of Quantitation), CI-ELISA (Competitive Indirect Enzyme-Linked Immunosorbent Assay), d-cELISA (direct competitive Enzyme-Linked Immunosorbent Assay), ic-ELISA (indirect competitive Enzyme-Linked Immunosorbent Assay), LFIC (Lateral Flow Immunochromatographic).
The dynamic range of an immunoassay refers to the concentration range over which a quantifiable relationship exists between the analyte concentration and the assay signal. This is often defined as the range between IC₂₀ and IC₈₀ (the concentrations causing 20% and 80% inhibition, respectively). A CI-ELISA demonstrated a broad linear working range of 10–10,000 µg/L, which was narrowed to a more sensitive range of 5–200 µg/L after sample pre-concentration. nih.gov A highly sensitive d-cELISA showed a dynamic range (IC₂₀–IC₈₀) of 0.55 to 9.75 ng/mL. csic.es A nanobody-based ic-ELISA established a linear working range of 0.11–8.01 µg/mL. nih.govescholarship.org
Table 2: Dynamic and Working Concentration Ranges of Dicamba Immunoassays
| Immunoassay Type | Dynamic/Working Range | Range Definition | Reference |
|---|---|---|---|
| CI-ELISA | 10 - 10,000 µg/L | Linear Working Range | nih.gov |
| CI-ELISA (with pre-concentration) | 5 - 200 µg/L | Linear Working Range | nih.gov |
| d-cELISA | 0.55 - 9.75 ng/mL | Dynamic Range (IC₂₀ – IC₈₀) | csic.es |
| ic-ELISA (Nanobody) | 0.11 - 8.01 µg/mL | Linear Range (IC₂₀ – IC₈₀) | nih.govescholarship.org |
Evaluation of Specificity and Cross-Reactivity
Specificity is the ability of an immunoassay's antibody to bind exclusively to the target analyte, dicamba, without significant binding to other structurally similar compounds. Cross-reactivity is calculated to quantify the degree of interference from these non-target molecules. The formula for relative cross-reactivity is typically: CR (%) = [IC₅₀ (dicamba) / IC₅₀ (tested compound)] × 100. nih.govnih.gov
The primary metabolites of dicamba include 3,6-dichlorosalicylic acid (DCSA) and 5-hydroxy dicamba (5-OH Dicamba). Another metabolite, DCGA (5-OH DCSA, or Dicamba-gentisic acid), is also recognized. The cross-reactivity of immunoassays with these metabolites is a crucial factor, as their presence in samples could lead to an overestimation of the parent compound.
Different antibodies exhibit varied cross-reactivity profiles. A polyclonal antibody-based CI-ELISA was found to cross-react with 5-OH dicamba. nih.gov In a study developing polyclonal antibodies through novel hapten synthesis, the resulting antibodies (#998 and #1000) showed very low cross-reactivity with 5-OH dicamba (<0.1%). nih.gov In contrast, an evaluation of several monoclonal antibodies found a wide range of cross-reactivity with 5-OH dicamba, from 13% to one antibody that recognized the metabolite even better than dicamba itself (CR = 352%). csic.es
Specific quantitative cross-reactivity data for the metabolites DCSA and DCGA in hapten-based immunoassays for dicamba were not available in the reviewed scientific literature. These compounds are often included in the total residue definition for regulatory analysis by chromatographic methods, but their specific binding characteristics in immunoassays are not commonly reported. epa.gov
Table 3: Cross-Reactivity of Dicamba Immunoassays with Metabolites
| Antibody Type | Metabolite | Cross-Reactivity (%) | Reference |
|---|---|---|---|
| Polyclonal | 5-OH Dicamba | Cross-reactive (unquantified) | nih.gov |
| Polyclonal (#998) | 5-OH Dicamba | <0.1 | nih.gov |
| Polyclonal (#1000) | 5-OH Dicamba | <0.1 | nih.gov |
| Monoclonal (a#21, a#115, a#121) | 5-OH Dicamba | 13 - 40 | csic.es |
| Monoclonal (a#133) | 5-OH Dicamba | No inhibition | csic.es |
| Monoclonal (a#221) | 5-OH Dicamba | 352 | csic.es |
| Various | DCSA | Data not available | |
| Various | DCGA | Data not available |
To be effective, a dicamba immunoassay must demonstrate minimal cross-reactivity with other herbicides that may be present in the same samples, such as the phenoxy herbicides 2,4-D and MCPA. Several studies report that their developed immunoassays are highly specific. For example, a CI-ELISA using polyclonal antisera did not cross-react with a number of other herbicides tested. nih.gov Similarly, a nanobody-based assay showed negligible cross-reactivity with most structural analogs. nih.govescholarship.org
However, significant cross-reactivity was observed with 2,3,6-trichlorobenzoic acid, a compound structurally very similar to dicamba. One study reported cross-reactivity of 33% with a polyclonal antibody and 19.23% with a more specific nanobody. nih.gov Another study found cross-reactivity values of 55% and 33% for two different polyclonal antibodies against 2,3,6-trichlorobenzoic acid, while showing negligible cross-reactivity (<0.1%) with 2,3,5-trichlorobenzoic acid and clopyralid. nih.gov
Specific quantitative cross-reactivity percentages for 2,4-D and MCPA in dicamba-specific immunoassays are not consistently reported in the literature. Often, the cross-reactivity is stated to be insignificant without providing a numerical value. For example, an immunoassay for 2,4-D showed that a very high concentration of dicamba was required to cause inhibition, implying low cross-reactivity of the 2,4-D antibody for dicamba. hh-ra.org
Table 4: Cross-Reactivity of Dicamba Immunoassays with Structurally Related Compounds
| Antibody Type | Compound | Cross-Reactivity (%) | Reference |
|---|---|---|---|
| Polyclonal | Other Herbicides | Not cross-reactive | nih.gov |
| Polyclonal (#1000) | 2,3,6-Trichlorobenzoic acid | 33 | nih.gov |
| Polyclonal (#998) | 2,3,6-Trichlorobenzoic acid | 55 | nih.gov |
| Nanobody (Nb-242) | 2,3,6-Trichlorobenzoic acid | 19.23 | nih.gov |
| Polyclonal (#998, #1000) | 2,3,5-Trichlorobenzoic acid | <0.1 | nih.gov |
| Polyclonal (#998, #1000) | Clopyralid | <0.1 | nih.gov |
| Various | 2,4-D | Data not available | |
| Various | MCPA | Data not available |
Comparative Analysis of Hapten Based Immunoassays with Conventional Spectrometric Methods
Comparison of Analytical Performance Characteristics
The choice between an immunoassay and a spectrometric method often hinges on the specific requirements of the analysis, with each offering a different balance of sensitivity, speed, and cost.
Sensitivity and Selectivity
Sensitivity, often expressed by the Limit of Detection (LOD) or the half-maximal inhibitory concentration (IC50) for immunoassays, and the Limit of Quantitation (LOQ) for spectrometric methods, is a critical performance metric.
Hapten-based immunoassays for dicamba (B1670444) have demonstrated high sensitivity. For instance, a competitive indirect ELISA (CI-ELISA) was developed with a detection limit of 2.3 μg L-1 (ppb) and an IC50 value of 195 μg L-1. acs.org Through the design of novel haptens and the use of chemiluminescence (chemiluminescent enzyme immunoassay, CLEIA), sensitivity has been significantly improved, achieving an IC50 of 0.874 ng/mL (ppb). escholarship.org Nanobody-based indirect competitive immunoassays have also been developed, showing an IC50 of 0.93 μg/mL. nih.govnih.gov Lateral flow immunochromatographic (LFIC) strips, designed for rapid screening, can detect dicamba in water with an LOD of 0.1 mg/L (100 ppb). nih.gov
Conventional spectrometric methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are renowned for their excellent sensitivity and selectivity. An LC-MS/MS method for dicamba in air samples reported an LOQ of 1.0 ng per air sample tube. epa.govepa.gov Another LC-MS/MS method for analyzing acid herbicides, including dicamba, achieved LODs largely below 1 ng/mL, although the metabolite 5-OH-dicamba showed poorer sensitivity. chromatographytoday.com These instrumental methods provide high confidence in results due to their ability to provide structural confirmation. ekb.eg
Selectivity refers to an assay's ability to detect the target analyte without interference from other structurally related compounds. Immunoassays for dicamba have shown some cross-reactivity with metabolites like 5-hydroxydicamba and other structurally similar chlorobenzoic acids. acs.org However, specific nanobodies have been developed that show good specificity with no significant cross-reactivity against dicamba analogs, except for 2,3,6-trichlorobenzoic acid. nih.govnih.gov In contrast, the high resolving power of chromatography combined with the specificity of mass spectrometry provides exceptional selectivity, allowing for the distinct identification and quantification of dicamba and its metabolites in complex matrices. chromatographytoday.com
Table 1: Comparison of Sensitivity for Dicamba Detection Methods
| Method Type | Specific Assay | Analyte | Matrix | Sensitivity (LOD, LOQ, or IC50) |
|---|---|---|---|---|
| Immunoassay | Competitive Indirect ELISA (CI-ELISA) | Dicamba | Water | LOD: 2.3 µg/L; IC50: 195 µg/L acs.org |
| Immunoassay | Chemiluminescent Enzyme Immunoassay (CLEIA) | Dicamba | Soil, Soybean | IC50: 0.874 ng/mL escholarship.org |
| Immunoassay | Lateral Flow (LFIC) | Dicamba | Water | LOD: 0.1 mg/L nih.gov |
| Immunoassay | Nanobody-based ic-ELISA | Dicamba | Water, Soil | IC50: 0.93 µg/mL nih.govnih.gov |
| Spectrometry | LC-MS/MS | Dicamba | Air Sample Tube | LOQ: 1.0 ng/tube epa.govepa.gov |
Throughput and Turnaround Time
Throughput and turnaround time are critical factors, especially for large-scale monitoring programs or time-sensitive situations.
Immunoassays generally offer a significant advantage in this regard. mdpi.com An entire 96-well plate ELISA, allowing for the analysis of multiple samples simultaneously, can be completed in under 2 hours. goldstandarddiagnostics.us This high-throughput capability makes ELISA an excellent tool for screening large numbers of samples in a laboratory. nih.govdoi.org Lateral flow devices are even faster, providing results for a single sample in as little as 10 minutes, making them ideal for on-site analysis. nih.govresearchgate.net
Spectrometric methods are inherently more time-consuming. nih.gov Sample preparation for methods like GC-MS or LC-MS/MS often involves lengthy extraction, cleanup, and sometimes derivatization steps. ekb.egchromatographytoday.com The chromatographic run itself can take several minutes per sample (e.g., a 17-minute gradient program for an LC-MS/MS method). chromatographytoday.com While a skilled analyst might process one to two batches of 15 samples in an 8-hour day using an LC-MS/MS method, this is considerably lower throughput than what is achievable with ELISA. epa.gov For some conventional analyses, the turnaround time can average 4–6 weeks, depending on the laboratory's backlog. mdpi.com
Table 2: Comparison of Throughput and Turnaround Time
| Method Type | Specific Assay | Turnaround Time | Throughput |
|---|---|---|---|
| Immunoassay | ELISA (96-well plate) | < 2 hours goldstandarddiagnostics.us | High (e.g., ~90 samples/plate) |
| Immunoassay | Lateral Flow (LFIC) | ~10 minutes nih.gov | Low (single sample) |
| Spectrometry | LC-MS/MS | Hours to days (including prep) mdpi.comepa.gov | Low to Medium (sequential analysis) |
Cost-Effectiveness and Resource Requirements
The economic and resource implications of choosing an analytical method are substantial. Immunoassays are widely recognized as cost-effective alternatives to conventional instrumental techniques. ekb.egnih.gov The cost per sample for an ELISA is generally low, and the initial investment in equipment (a microplate reader) is modest compared to spectrometric instruments. goldstandarddiagnostics.usdoi.org Furthermore, immunoassays require less sample preparation, reducing the consumption of expensive and often toxic organic solvents. doi.org
In stark contrast, spectrometric methods like LC-MS/MS and GC-MS require a major capital investment in sophisticated instrumentation. mdpi.com The operational costs are also high, encompassing the need for high-purity solvents, specialized reagents, and highly trained personnel to operate the instruments and interpret the data. ekb.egmdpi.com For example, the cost for a single plant sample analysis using conventional methods can range from USD 65 to USD 150. mdpi.com This makes large-scale screening using these methods prohibitively expensive for many applications. acs.org
Advantages of Immunoassays for Specific Applications
The characteristics of immunoassays make them particularly well-suited for certain analytical scenarios where speed and cost are paramount.
Rapid Field Screening and On-Site Detection
One of the most significant advantages of certain immunoassay formats is their adaptability for field use. doi.org The development of lateral flow immunochromatographic (LFIC) strips for dicamba provides a portable and rapid tool for on-the-spot detection. nih.gov These tests can yield a qualitative or semi-quantitative result in minutes without the need for laboratory facilities or specialized technicians. researchgate.net This capability is invaluable for time-sensitive applications such as monitoring herbicide drift in real-time, checking for contamination in water sources, or making rapid decisions in agricultural settings. nih.govnih.gov A smartphone-based sensor can even be used with these strips to improve the accuracy and precision of on-site quantitative results. nih.gov
High-Throughput Screening in Laboratory Settings
In laboratory environments where large numbers of samples need to be analyzed, the ELISA format excels. mdpi.comgoldstandarddiagnostics.us The 96-well microtiter plate format is inherently designed for high throughput, allowing for the simultaneous processing of dozens of samples and controls. This makes ELISA an ideal screening tool to quickly identify potentially positive samples from a large batch. nih.gov These positive samples can then be flagged for subsequent confirmatory analysis by a more selective but lower-throughput method like LC-MS/MS. This two-tiered approach, using ELISA for initial screening followed by spectrometric confirmation, provides a cost-effective and efficient strategy for regulatory monitoring and food safety programs. escholarship.orgdoi.org
Simplicity of Operation and Reduced Infrastructure Needs
Hapten-based immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer significant advantages in terms of operational simplicity and reduced infrastructural demands when compared to conventional spectrometric methods. csic.esresearchgate.net These assays are designed for ease of use, making them accessible to personnel with minimal specialized training. csic.es The procedures for commercially available kits, like ELISA tests for dicamba, are often straightforward, involving sequential addition of reagents and simple colorimetric readings that can be completed in under two hours. researchgate.netgoldstandarddiagnostics.us This contrasts sharply with spectrometric techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which necessitate highly skilled operators to manage complex instrumentation, perform meticulous sample preparation, and interpret the resulting data. csic.esmdpi.com
Furthermore, the infrastructure required for immunoassays is considerably less demanding. Many ELISA tests can be performed with basic laboratory equipment like micropipettes and a microplate reader. nih.gov More advanced, field-portable formats like lateral flow immunochromatographic strips (LFICs) reduce equipment needs even further, sometimes only requiring a smartphone for quantitative analysis, making them ideal for on-site screening. nih.govresearchgate.net Conversely, spectrometric instruments are expensive, require a stable laboratory environment with controlled temperature and power, and often involve complex sample pre-treatment steps, such as derivatization, which is historically common for analyzing acidic herbicides like dicamba via GC-MS. csic.esphenomenex.com While newer LC-MS/MS methods can eliminate the need for derivatization, the instrumentation remains a significant investment. phenomenex.com
The table below provides a comparative overview of the operational requirements for these analytical methods.
Table 1: Comparison of Operational Requirements: Immunoassays vs. Spectrometric Methods
| Feature | Hapten-Based Immunoassays (e.g., ELISA, LFIC) | Spectrometric Methods (e.g., LC-MS/MS, GC-MS) |
| Operator Skill Level | Low to moderate; minimal specialized training required. csic.es | High; requires extensively trained and experienced personnel. mdpi.com |
| Sample Preparation | Often minimal; simple dilution or extraction may be sufficient. nih.gov | Complex; may involve multi-step extraction, clean-up, and chemical derivatization. csic.eshpst.cz |
| Analysis Time | Rapid; typically 10 minutes to 2 hours per batch. goldstandarddiagnostics.usnih.gov | Slower; can take several hours per sample, including preparation and run time. |
| Equipment Cost | Low to moderate; basic lab equipment or portable readers. researchgate.net | High; significant capital investment for sophisticated instruments. csic.es |
| Infrastructure Needs | Minimal; can be performed in a basic lab or in the field. nih.gov | Extensive; requires a dedicated, controlled laboratory environment. |
| Sample Throughput | High; suitable for processing many samples simultaneously. nih.gov | Low to moderate; typically processed in smaller batches. |
Complementary Roles in Integrated Monitoring Strategies
In the comprehensive monitoring of pesticide residues, hapten-based immunoassays and spectrometric methods are not mutually exclusive but rather serve complementary functions within an integrated strategy. iaea.orgekb.eg This tiered approach leverages the strengths of each technique to create a cost-effective and efficient monitoring system, ensuring both broad surveillance and accurate regulatory enforcement. cropnuts.comiobc-wprs.org
Immunoassay as a Screening Tool for Targeted Analysis
Due to their high throughput, low cost, and rapid turnaround time, immunoassays are exceptionally well-suited for the initial screening of a large volume of samples. researchgate.netnih.gov In the context of dicamba monitoring, an ELISA or lateral flow assay can be used to quickly identify presumptive positive samples from a wide range of environmental matrices, such as water or soil. csic.esgoldstandarddiagnostics.us This screening step effectively filters out the vast majority of negative samples, allowing analytical resources to be focused on the samples that are most likely to contain the target compound. ekb.eg This approach is a cornerstone of resource-effective pesticide management programs. iaea.org For example, a sensitive ELISA can rapidly test numerous water samples to flag those exceeding a certain action level, which can then be prioritized for more detailed analysis. csic.es While these immunoassays are powerful for screening, they can sometimes be susceptible to cross-reactivity with structurally similar molecules, which may lead to false positive results, underscoring the need for a confirmatory step. mdpi.com
Spectrometric Methods (e.g., LC-MS/MS, GC-MS) for Confirmatory Analysis and Quantification
Spectrometric methods, particularly LC-MS/MS and GC-MS, are considered the gold standard for the confirmation and precise quantification of pesticide residues. nih.govamericanlaboratory.com Following a presumptive positive result from an immunoassay screening, these techniques are employed to provide definitive evidence of the presence and concentration of dicamba. nih.govoup.com The high selectivity of tandem mass spectrometry (MS/MS) allows it to distinguish the target analyte from matrix interferences and structurally related compounds, thereby eliminating the false positives that can occur with immunoassays. uwm.edu
LC-MS/MS has become a preferred method for the analysis of polar herbicides like dicamba, as it often allows for direct analysis without the need for chemical derivatization, offering high sensitivity and accuracy. phenomenex.comnih.gov GC-MS, while also highly reliable, may require a derivatization step to make dicamba sufficiently volatile for analysis, but it serves as a robust confirmatory tool. americanlaboratory.comnih.govoup.com The results from these spectrometric methods are legally defensible and are used for regulatory compliance and risk assessment. cropnuts.com Research studies developing new immunoassays for dicamba routinely validate their performance against established LC-MS/MS or GC-MS methods to demonstrate their accuracy and reliability for screening purposes, highlighting the symbiotic relationship between these two analytical tiers. escholarship.org
Applications and Future Directions in Dicamba Immunoanalysis
Environmental Surveillance and Assessment of Herbicide Movement
The volatility of dicamba (B1670444) and its potential for drift are major concerns, leading to the contamination of non-target areas. nih.govnih.govnih.govohio-state.edu Immunoassays play a crucial role in monitoring this off-target movement.
Dicamba's propensity to drift can lead to the contamination of nearby water bodies and the air. nih.govnih.govohio-state.edu Immunoassays provide a means for the rapid screening of these environmental compartments. For instance, a lateral flow immunochromatographic strip has been developed for the on-site detection of dicamba in water, providing results within minutes. nih.govresearchgate.net Studies have shown that dicamba can be detected in surface water at varying concentrations. nih.gov For example, investigations in mid-California found dicamba concentrations in urban surface water samples ranging from 0.06 to 119 μg/L. nih.gov Another study reported that dicamba residues in farm dugouts and ponds could be as high as 11.7 μg/L. nih.gov
The development of sensitive enzyme-linked immunosorbent assays (ELISAs) has further enhanced the ability to detect low levels of dicamba in water. A direct competitive ELISA was developed with a limit of detection of 0.24 ng/mL for dicamba in various water samples, showing good recovery values between 90% and 120%. csic.esresearchgate.net Another indirect competitive ELISA based on nanobodies demonstrated a linear detection range of 0.11 to 8.01 μg/mL in tap water. nih.govnih.gov
Interactive Data Table: Dicamba Detection in Water Samples using Immunoassays
| Immunoassay Type | Matrix | Detection Limit/Range | Reference |
|---|---|---|---|
| Lateral Flow Immunochromatographic Strip | Field Water | 0.1 mg/L (LOD) | nih.govresearchgate.net |
| Direct Competitive ELISA | Environmental Water | 0.24 ng/mL (LOD) | csic.esresearchgate.net |
| Indirect Competitive Nanobody-based ELISA | Tap Water | 0.11–8.01 μg/mL (Linear Range) | nih.govnih.gov |
| Chemiluminescent ELISA (CLEIA) | Water | Sub-picogram level | researchgate.net |
Soil and sediment are significant sinks for herbicide residues. Immunoassays have been successfully applied to detect dicamba in these complex matrices. A chemiluminescent enzyme immunoassay (CLEIA) demonstrated high sensitivity with recoveries of 105% to 107% in soil samples. researchgate.netescholarship.org Similarly, a nanobody-based indirect competitive ELISA showed average recoveries of 100.3% to 105% in soil. nih.gov These assays provide a valuable tool for assessing the persistence and potential for leaching of dicamba in the soil environment. nih.govawsjournal.org The half-life of dicamba in soil can range from 4 to 555 days, influenced by factors like moisture and temperature. nih.gov
Interactive Data Table: Recovery of Dicamba from Soil using Immunoassays
| Immunoassay Type | Spiked Concentration | Average Recovery (%) | Reference |
|---|---|---|---|
| Chemiluminescent Enzyme Immunoassay (CLEIA) | Not Specified | 105-107 | researchgate.netescholarship.org |
| Indirect Competitive Nanobody-based ELISA | 4.0 μg/mL | 105 | nih.gov |
| Indirect Competitive Nanobody-based ELISA | 40 μg/mL | 100.3 | nih.gov |
| Indirect Competitive Nanobody-based ELISA | 320 μg/mL | 101.6 | nih.gov |
Detection in Plant Systems and Agricultural Samples
Monitoring dicamba in agricultural settings is crucial for understanding its behavior in plants and ensuring proper application.
Immunoassays are effective in tracking the presence of dicamba within plant tissues. A highly sensitive CLEIA was used to quantify dicamba concentrations in soybean plants, with recoveries ranging from 86% to 108%. researchgate.netescholarship.org This allows for the study of how dicamba is absorbed and moved throughout the plant, which is critical for understanding its herbicidal activity and potential effects on non-target vegetation. nih.govescholarship.org Even low doses of dicamba can impact the development of non-resistant plants. nih.govescholarship.org
Rapid screening of crops for dicamba residues is essential for managing agricultural practices. A direct competitive ELISA has been developed for the quantitative and sensitive screening of dicamba in durum wheat, with a test range between 0.05 and 5.0 ppb. goldstandarddiagnostics.us This type of assay can be used to monitor for unintended contamination of non-dicamba-tolerant crops. basepairbio.com
Advancements in Immunoassay Technology for Herbicide Analysis
The field of immunoanalysis is continually evolving, with new technologies enhancing the detection of herbicides like dicamba. nih.govacs.org The design of haptens, which are small molecules that elicit an immune response when attached to a larger carrier protein, is a critical step in developing highly specific and sensitive immunoassays. csic.esd-nb.info
Dicamba-5-aminopentanoic acid is an example of a heterologous hapten designed to improve the exposure of the dicamba molecule's structure, thereby generating more specific antibodies. biotrend-usa.commedchemexpress.commedchemexpress.com The linker arm's position and structure are crucial for producing high-affinity antibodies. csic.es
Recent advancements include the use of nanobodies, which are smaller and more stable than conventional antibodies, in developing immunoassays. nih.govnih.gov These nanobody-based assays offer good sensitivity and specificity. nih.govnih.gov Furthermore, the integration of nanomaterials, such as gold nanoparticles, and new signal generation methods like chemiluminescence and fluorescence, have led to the development of ultrasensitive detection platforms. acs.orgmdpi.com The use of portable devices, such as smartphone-based readers for lateral flow assays, is also making on-site, rapid testing more accessible. nih.govresearchgate.net These innovations are paving the way for more efficient and widespread monitoring of herbicides in the environment and agriculture. nih.govnih.gov
Development of Multiplex Immunoassays for Concurrent Detection of Multiple Herbicides
The simultaneous detection of multiple pesticide residues in a single sample is a growing necessity in environmental monitoring and food safety. Multi-analyte immunoassays (MAIs) offer a rapid and cost-effective alternative to traditional chromatographic methods for screening large numbers of samples. The development of these assays for herbicides, including dicamba, addresses the reality that agricultural settings are often contaminated with a mixture of agrochemicals.
Strategies for developing multiplex immunoassays generally fall into two categories: using a cocktail of specific antibodies for each analyte or employing a single broad-specificity antibody that can recognize a class of structurally related compounds. For concurrent detection of diverse herbicides like dicamba, atrazine, and acetochlor, the multi-antibody approach is more common. In this format, specific antibodies are immobilized in a spatially defined array, such as on a multi-spot membrane strip or a microarray plate. Each spot corresponds to a different analyte, allowing for the simultaneous quantification of several herbicides from a single sample volume.
For instance, a chemiluminescent immunoassay using a multi-spot membrane has been developed for the simultaneous determination of s-triazines and 2,4-dichlorophenoxyacetic acid. A similar principle can be applied to create a "pesticide membrane strip" that includes antibodies specific to dicamba. Another approach involves using different labels, such as fluorescently tagged oligonucleotides or gold nanoparticles of various colors, where each unique label corresponds to a specific herbicide. This allows for the differentiation of signals within the same test zone.
The primary challenge in creating these multiplex assays is managing the cross-reactivity between different antibodies and analytes. Careful selection and characterization of antibodies are crucial to ensure that the signal for one herbicide is not affected by the presence of another. Despite these challenges, the development of multiplex immunoassays is a significant step forward, enabling more comprehensive and efficient screening of herbicide residues in complex environmental and food samples.
Q & A
Basic Research Questions
Q. What established synthetic pathways are used for Dicamba-5-aminopentanoic acid, and how can their efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling dicamba (3,6-dichloro-2-methoxybenzoic acid) with 5-aminopentanoic acid via carbodiimide-mediated amidation. Optimization can be achieved by varying reaction solvents (e.g., DMF vs. THF), temperature (25–60°C), and catalysts (e.g., HOBt/DCC). Yield improvements are monitored via HPLC, with purity validated using NMR and mass spectrometry . For scalability, flow chemistry or microwave-assisted synthesis may reduce side-product formation.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and detects impurities (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for activity studies .
- Chromatographic Methods (HPLC/UPLC) : Assess purity (>95% threshold for pharmacological assays).
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence their agonistic activity on GABA receptors?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-GABA) to measure displacement in rat brain membranes. EC₅₀ values for (Z)-isomers (e.g., (Z)-5-aminopent-2-enoic acid) show 2–4× higher activity than (E)-isomers or saturated analogs, indicating stereoselective binding .
- Molecular Docking Simulations : Compare binding poses in GABA_A receptor homology models (e.g., α1β2γ2 subtypes). Hydrophobic interactions and hydrogen bonding with Arg218 and Thr206 residues drive selectivity .
- Data Table :
| Derivative | EC₅₀ (μM) | Relative Activity vs. GABA |
|---|---|---|
| (Z)-5-aminopent-2-enoic acid | 12.3 | 4× |
| (E)-5-aminopent-2-enoic acid | 48.7 | 1× |
Q. What in vitro and in vivo models are appropriate for assessing the metabolic stability of this compound?
- Methodological Answer :
- In Vitro : Liver microsomal assays (human/rodent) quantify phase I/II metabolism. LC-MS/MS tracks parent compound depletion and metabolite formation (e.g., oxidative deamination to 5-ketopentanoic acid) .
- In Vivo : Pharmacokinetic studies in mice (IV/PO administration) measure plasma half-life (t₁/₂) and brain penetration via LC-MS. Tissue distribution profiles (e.g., liver vs. brain) clarify bioavailability .
Methodological Challenges & Data Analysis
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables (e.g., receptor subtype selectivity, buffer pH, temperature). For example, GABA_A receptor activity varies with subunit composition (α1 vs. α5), requiring explicit reporting .
- Meta-Analysis Frameworks : Use PRISMA guidelines to aggregate data, assess heterogeneity (I² statistic), and apply sensitivity analyses to exclude outlier methodologies .
Q. How can researchers integrate metabolomics data to elucidate biosynthetic pathways in biological systems?
- Methodological Answer :
- Stable Isotope Tracing : Incubate liver homogenates with ¹³C-cadaverine; track 5-aminopentanoic acid formation via GC-MS. Pathway mapping software (e.g., MetaboAnalyst) identifies intermediates like 1-piperideine .
- Knockout Models : CRISPR-Cas9-edited diamine oxidase (DAO) knockout mice clarify enzyme roles in cadaverine → 5-aminopentanoic acid conversion .
Research Design & Ethical Considerations
Q. How should researchers design blinded studies to minimize bias in neuropharmacological evaluations?
- Methodological Answer :
- Double-Blind Protocols : Randomize treatment groups (e.g., active compound vs. saline) and ensure blinding of both experimenters and analysts. Use third-party coding for sample labels .
- Positive/Negative Controls : Include GABA and bicuculline (GABA_A antagonist) to validate assay sensitivity .
Future Directions
Q. What gaps exist in understanding the environmental impact of this compound degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
